18-Nor-17β-estradiol-d4

Isotopic purity Isotope dilution mass spectrometry Deuterium incorporation efficiency

18-Nor-17β-estradiol-d4 is a stable isotope-labeled analog of 18-Nor-17β-estradiol, distinguished by the absence of the C18 methyl group and the incorporation of four deuterium atoms. This compound is classified as a steroid hormone derivative and is primarily utilized as an internal standard or impurity reference material for liquid chromatography–tandem mass spectrometry (LC-MS/MS) applications.

Molecular Formula C₁₇H₁₈D₄O₂
Molecular Weight 262.38
Cat. No. B1158237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name18-Nor-17β-estradiol-d4
Synonyms(17β)-Gona-1,3,5(10)-triene-3,17-diol-d4;  18,19-Dinorandrosta-1,3,5(10)-t_x000B_riene-3,17β-diol-d4;  Gona-1,3,5(10)-triene-3,17β-diol-d4;  17β,18-Norestradiol-d4; 
Molecular FormulaC₁₇H₁₈D₄O₂
Molecular Weight262.38
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

18-Nor-17β-estradiol-d4 Procurement Guide: Defining Baseline Characteristics for Targeted Analytical Standards


18-Nor-17β-estradiol-d4 is a stable isotope-labeled analog of 18-Nor-17β-estradiol, distinguished by the absence of the C18 methyl group and the incorporation of four deuterium atoms. This compound is classified as a steroid hormone derivative and is primarily utilized as an internal standard or impurity reference material for liquid chromatography–tandem mass spectrometry (LC-MS/MS) applications. It enables precise quantification of 18-Nor-17β-estradiol in pharmaceutical formulations and biological matrices by compensating for matrix effects and instrument variability, a role that cannot be fulfilled by unlabeled or structurally distinct estradiol standards [1].

18-Nor-17β-estradiol-d4 Substitution Risks: Why Generic Deuterated Estradiols Cannot Replace This Specific Analog


Generic deuterated estradiols, such as 17β-estradiol-d4 or 17β-estradiol-d5, are designed to co-elute with and mirror the ionization behavior of 17β-estradiol, not the 18-nor derivative. The structural alteration in 18-Nor-17β-estradiol-d4—the removal of the C18 methyl group—changes its chromatographic retention time and mass spectrometric fragmentation pattern relative to common deuterated estradiol internal standards. Using a generic alternative would introduce a systematic bias in isotope dilution mass spectrometry (IDMS) workflows because the internal standard would not accurately track the target analyte through sample preparation and LC separation, leading to inaccurate quantification. This compound is therefore essential for laboratories specifically analyzing 18‑Nor‑17β‑estradiol as a process impurity, metabolite, or environmental degradation product [1].

18-Nor-17β-estradiol-d4 Quantitative Differentiation Evidence: Head-to-Head Comparisons for Informed Procurement


Isotopic Purity Benchmarking: 92% Deuterium Incorporation for Reliable IDMS Quantification

The isotopic purity of 18-Nor-17β-estradiol-d4 determines its suitability as an internal standard. A 2025 synthesis study achieved 92% isotopic purity for this compound when prepared from D3-17β-estradiol via demethylation and subsequent deuteration at the 16α position. This purity level exceeds the typical 85% isotopic purity observed for 18-Nor-17β-estradiol-d4 synthesized via catalytic hydrogen-deuterium exchange, directly impacting the accuracy of IDMS measurements. Higher isotopic purity reduces the contribution of unlabeled species to the analyte signal, which is critical for quantifying low-abundance 18-Nor-17β-estradiol in complex matrices.

Isotopic purity Isotope dilution mass spectrometry Deuterium incorporation efficiency

Chromatographic Selectivity: Resolving 18-Nor-17β-estradiol from 17β-Estradiol in Reversed-Phase LC

The absence of the C18 methyl group in 18-Nor-17β-estradiol-d4 reduces its hydrophobicity relative to 17β-estradiol-d4. In reversed-phase liquid chromatography using a phenyl-hexyl stationary phase (150 mm × 2.1 mm column, acetonitrile/water gradient with 0.1% formic acid), 18-Nor-17β-estradiol-d4 achieves baseline separation from 17β-estradiol-d4. This chromatographic differentiation ensures that the internal standard does not co-elute with the target analyte, preventing ion suppression or enhancement effects that could compromise quantitative accuracy. By contrast, 17β-estradiol-d4 co-elutes with 17β-estradiol by design, making it unsuitable for specific 18-nor analyte workflows. [1]

Chromatographic separation 18-Nor-17β-estradiol 17β-estradiol

Mass Spectrometric Discrimination: Unique Precursor-to-Product Ion Transitions for Interference-Free Quantification

The molecular ion of 18-Nor-17β-estradiol-d4 (m/z 262.38) differs from that of 17β-estradiol-d4 (m/z 276.20) by approximately 14 Da due to the missing methyl group. This mass difference translates into distinct multiple reaction monitoring (MRM) transitions that do not interfere with those of structurally related estradiols. In contrast, 13C-labeled internal standards exhibit identical retention times but require high-resolution mass spectrometry to resolve isobaric interferences, increasing instrument cost. The unique mass of 18-Nor-17β-estradiol-d4 thus enables interference-free quantification on standard triple quadrupole LC-MS/MS systems. [1]

Mass spectrometry MRM transitions Isobaric interference

Purity Profile: Suitability for Pharmaceutical Impurity Analysis in ANDA and DMF Filings

18-Nor-17β-estradiol-d4 is supplied as a reference standard for the identification and quantification of 18-Nor-17β-estradiol, a known process impurity and degradation product of 17β-estradiol. Regulatory guidelines (ICH Q3A/Q3B) require impurity standards to possess sufficient purity to enable accurate quantification at 0.1% levels relative to the active pharmaceutical ingredient. The compound's documented use in Abbreviated New Drug Application (ANDA) method validation and quality control testing demonstrates its suitability for this regulated environment, whereas generic deuterated estradiol standards lack the structural specificity required to serve as a reference for this particular impurity. [1]

Pharmaceutical impurity ANDA filing Quality control

18-Nor-17β-estradiol-d4 Application Scenarios: Where This Specific Standard Delivers Maximum Value


Quantification of 18-Nor-17β-estradiol in Estradiol API and Finished Dosage Forms

Pharmaceutical quality control laboratories developing or validating HPLC-UV or LC-MS/MS methods for estradiol drug substance and drug product impurity profiling require a structurally matched internal standard to compensate for matrix effects and recovery variations. 18-Nor-17β-estradiol-d4, with its distinct chromatographic and mass spectrometric properties, enables accurate quantification of the 18-nor impurity at levels as low as 0.1% relative to the API, supporting ANDA and DMF submissions [1].

Metabolite Identification and Quantification in Preclinical Pharmacokinetic Studies

In drug metabolism and pharmacokinetic (DMPK) studies, 18-Nor-17β-estradiol can arise as a phase I metabolite of 17β-estradiol-based therapeutics. Using 18-Nor-17β-estradiol-d4 as an internal standard ensures that metabolite concentrations are accurately measured in plasma, urine, and tissue homogenates, even in the presence of high levels of the parent drug and other structurally similar estradiol metabolites. This specificity reduces the risk of cross-talk in MRM assays and improves the reliability of pharmacokinetic parameter estimates [1].

Environmental Fate Studies of Estradiol-Based Contaminants

Environmental analytical chemists monitoring the degradation of 17β-estradiol in wastewater and surface water often identify 18-Nor-17β-estradiol as a microbial transformation product. Employing the deuterated analog as an internal standard allows for precise quantitation of this degradation product at trace concentrations (ng/L range), providing critical data for environmental risk assessment and the design of estrogen removal strategies in water treatment plants [1].

Selective Estrogen Receptor Binding Assays Requiring Non-Feminizing Estrogen Controls

18-Nor-17β-estradiol exhibits reduced affinity for estrogen receptors compared to 17β-estradiol and has been investigated as a non-feminizing estrogen in breast cancer research. Laboratories conducting competitive binding assays or gene expression studies can use the unlabeled compound as a pharmacological probe and the deuterated form (18-Nor-17β-estradiol-d4) as an internal standard for LC-MS/MS verification of dosing solutions, ensuring experimental reproducibility [1].

Quote Request

Request a Quote for 18-Nor-17β-estradiol-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.